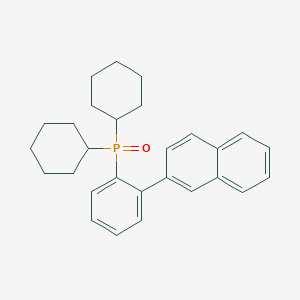
Dicyclohexyl(2-(naphthalen-2-yl)phenyl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl(2-(naphthalen-2-yl)phenyl)phosphine oxide is a phosphine oxide compound that features a unique structure combining cyclohexyl, naphthyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(2-(naphthalen-2-yl)phenyl)phosphine oxide typically involves the reaction of dicyclohexylphosphine with 2-(naphthalen-2-yl)phenyl halides under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium tert-butoxide, and a solvent like tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired phosphine oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(2-(naphthalen-2-yl)phenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the phosphine oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces the corresponding phosphine.
Scientific Research Applications
Dicyclohexyl(2-(naphthalen-2-yl)phenyl)phosphine oxide has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of dicyclohexyl(2-(naphthalen-2-yl)phenyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal centers in catalytic processes, enhancing the reactivity and selectivity of the catalyst. Additionally, the compound’s bulky cyclohexyl and naphthyl groups provide steric hindrance, influencing the overall reaction pathway.
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylphenylphosphine: Similar in structure but lacks the naphthyl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of cyclohexyl and naphthyl groups.
Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine: Similar but with a methoxy group on the naphthyl ring.
Uniqueness
Dicyclohexyl(2-(naphthalen-2-yl)phenyl)phosphine oxide is unique due to its combination of cyclohexyl, naphthyl, and phenyl groups, which impart distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and selectivity.
Properties
Molecular Formula |
C28H33OP |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-(2-dicyclohexylphosphorylphenyl)naphthalene |
InChI |
InChI=1S/C28H33OP/c29-30(25-13-3-1-4-14-25,26-15-5-2-6-16-26)28-18-10-9-17-27(28)24-20-19-22-11-7-8-12-23(22)21-24/h7-12,17-21,25-26H,1-6,13-16H2 |
InChI Key |
NDDVIEAJRCDYPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















